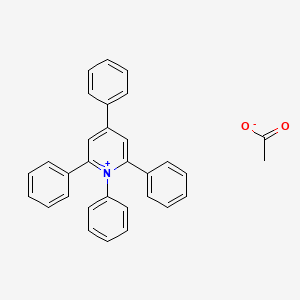
1,2,4,6-Tetraphenylpyridinium Acetate
Cat. No. B8508826
Key on ui cas rn:
59836-77-0
M. Wt: 443.5 g/mol
InChI Key: ISPFUGKSXMYSMB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04150233
Procedure details


In a suitable container (erlenmeyer flasks are suitable but any other vessel which may be heated could serve as well) place 33.33 g of recrystallized 1,3,5-triphenyl-2-penten-1,5-dione and 9.31 g of purified aniline. To this mixture add 37.5 ml of glacial acetic acid and heat on a steam bath or other suitable heating source for two hours. At the end of the heating period add 650 ml of distilled, deionized water and then add 6 N NaOH slowly with extremely rapid stirring. Discontinue the addition when the pH, indicated by a glass electrode, reaches 7.0. Allow any precipitate to settle, collect the supernate by filtration and retain this filtrate. Allow the filtrate to stand for a day, and then filter with 2 g of activated carbon by gravity through a tight filter paper to produce a decolorized filtrate. After determination of the 1,2,4,6-tetraphenylpyridinium acetate concentration (vide infra) dilute the solution to the desired concentration with distilled, deionized water. The 1,2,4,6-tetraphenylpyridinium cation is characterized through its perchlorate and perrhenate salts by elemental analysis.
Name
1,3,5-triphenyl-2-penten-1,5-dione
Quantity
33.33 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7](=O)[CH:8]=[C:9]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:10][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.[C:33]([OH:36])(=[O:35])[CH3:34]>>[C:33]([O-:36])(=[O:35])[CH3:34].[C:27]1([N+:26]2[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:8][C:9]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:10][C:11]=2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
1,3,5-triphenyl-2-penten-1,5-dione
|
|
Quantity
|
33.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C=C(CC(=O)C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
9.31 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
37.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a suitable container (erlenmeyer flasks are suitable
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
any other vessel which may be heated could
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat on a steam bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the heating period add 650 ml
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
of distilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
deionized water and then add 6 N NaOH slowly with extremely rapid stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition when the pH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collect the supernate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for a day
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter with 2 g of activated carbon by gravity through a tight filter paper
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a decolorized filtrate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After determination of the 1,2,4,6-tetraphenylpyridinium acetate concentration (vide infra)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dilute the solution to the desired
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
with distilled
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)[O-].C1(=CC=CC=C1)[N+]1=C(C=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
